molecular formula C23H18N2O4 B3839469 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Cat. No. B3839469
M. Wt: 386.4 g/mol
InChI Key: ZOVIZNAKTIEMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as E3330, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as anthraquinones, which are known for their diverse biological activities.

Mechanism of Action

1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of APE1 by binding to a specific pocket in the enzyme. This binding prevents APE1 from carrying out its normal functions, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on APE1, this compound has been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge reactive oxygen species, which are known to contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for APE1, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research on 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent analogs of this compound that could be more effective in clinical settings. Another area of interest is the use of this compound in combination with other therapies, such as immunotherapy, to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in other diseases beyond cancer.

Scientific Research Applications

1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of an enzyme called apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair and redox signaling. Inhibition of APE1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a promising candidate for combination therapy.

properties

IUPAC Name

1-amino-N-(4-ethoxyphenyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-14-9-7-13(8-10-14)25-23(28)18-12-11-17-19(20(18)24)22(27)16-6-4-3-5-15(16)21(17)26/h3-12H,2,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIZNAKTIEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 2
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 3
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 4
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 5
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 6
Reactant of Route 6
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.